molecular formula C15H17N5O3 B2634571 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea CAS No. 1396889-39-6

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea

Cat. No. B2634571
CAS RN: 1396889-39-6
M. Wt: 315.333
InChI Key: PTLHBALUNHMYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound was first synthesized by Bayer AG in 1998 and has since been extensively researched for its anti-tumor and anti-angiogenic properties.

Scientific Research Applications

Preparation and Antioxidant Activity

The compound has been involved in research focusing on the preparation and characterization of derivatives with antioxidant properties. A specific study detailed the synthesis of a coumarin derivative in a dioxin-ethanol medium, exhibiting significant antioxidant activities compared to standard antioxidants like vitamin C. The research emphasized the compound's potential in scavenging activity against stable radicals, showcasing its efficacy in biological systems (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Anticancer Activity

The compound's derivatives have been utilized in synthesizing new compounds with promising anticancer activities. One such study synthesized new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives, which demonstrated moderate to high activities against hepatitis B virus (HBV), indicating its potential in antiviral and anticancer therapeutics (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Cytotoxic Heterocyclic Compounds Synthesis

The compound has been instrumental in the synthesis of new cytotoxic heterocyclic compounds. Research in this area focused on preparing derivatives bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, showing significant growth inhibitory effects toward certain cell lines, offering insights into its role in developing new anticancer agents (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Studies have been conducted on the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives with notable antitumor activities. Such research demonstrates the compound's potential in the pharmaceutical industry, particularly in the development of new therapeutics against specific cancer cell lines (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-20(2)14-16-8-11(9-17-14)19-15(21)18-10-3-4-12-13(7-10)23-6-5-22-12/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLHBALUNHMYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.